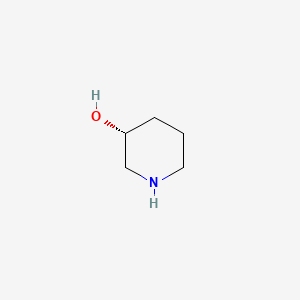
(R)-piperidin-3-ol
描述
®-piperidin-3-ol is a chiral compound with the molecular formula C5H11NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a hydroxyl group at the third position. The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
®-piperidin-3-ol can be synthesized through several methods. One common approach involves the reduction of 3-piperidone using chiral catalysts to ensure the formation of the ®-enantiomer. Another method includes the asymmetric hydrogenation of 3-piperidone using a chiral rhodium catalyst. The reaction conditions typically involve the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-piperidin-3-ol may involve the use of large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The choice of catalyst and reaction conditions is crucial to ensure the selective formation of the ®-enantiomer.
化学反应分析
Types of Reactions
®-piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form piperidine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-piperidone or 3-piperidinecarboxaldehyde.
Reduction: Piperidine.
Substitution: Various substituted piperidines depending on the reagent used.
科学研究应用
®-piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: ®-piperidin-3-ol derivatives are explored for their therapeutic potential in treating neurological disorders and as intermediates in drug synthesis.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-piperidin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. The chiral nature of ®-piperidin-3-ol can result in enantioselective interactions, making it a valuable tool in stereochemistry and drug design.
相似化合物的比较
Similar Compounds
(S)-piperidin-3-ol: The enantiomer of ®-piperidin-3-ol with different stereochemistry.
Piperidine: The parent compound without the hydroxyl group.
3-piperidone: The ketone derivative of piperidine.
Uniqueness
®-piperidin-3-ol is unique due to its chiral nature and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to participate in enantioselective reactions and form specific interactions with biological targets makes it a valuable compound in various fields of research.
属性
IUPAC Name |
(3R)-piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOSRSKDCZIFM-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374746 | |
| Record name | (3R)-3-Piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62414-68-0 | |
| Record name | (3R)-3-Piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-piperidin-3-ol useful in asymmetric synthesis?
A1: this compound has proven to be an effective chiral auxiliary in stereoselective synthesis. [] Its rigid structure, thanks to the fixed chiral center at the 3-position, allows for good diastereoselectivity in reactions involving its derivatives. [] A key example is its application in the synthesis of α-hydroxy aldehydes, where it facilitates high enantiomeric excesses. []
Q2: How does the conformation of this compound relate to its optical properties?
A2: The absolute configuration of this compound significantly impacts its circular dichroism (CD) spectrum. Studies using the rigid analogue, (R)-quinuclidin-3-ol, validated a simple piperidine helicity rule for predicting the sign of the Cotton effect. [] This rule, when applied to this compound and (R)-1-methylpiperidin-3-ol, correctly predicted the observed Cotton effects, supporting their proposed conformations and configurational assignments. [] This insight is crucial for understanding the relationship between the three-dimensional structure and chiroptical properties of such piperidine derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)







